Pyrilamine N-oxide is a chemical compound derived from the antihistamine pyrilamine. It is classified as a pyridine N-oxide and has gained attention for its role in pharmacology and potential applications in drug formulation. The compound is recognized for its unique properties that stem from the oxidation of pyrilamine, making it significant in both medicinal chemistry and pharmaceutical development.
Pyrilamine N-oxide falls under several classifications:
Pyrilamine N-oxide can be synthesized using several methods, with a common approach being the oxidation of pyrilamine. The following oxidizing agents are typically employed:
The synthesis generally involves dissolving pyrilamine in an appropriate solvent (such as methanol or acetonitrile) and then adding the oxidizing agent under controlled temperature and pH conditions. The reaction is monitored using techniques such as thin-layer chromatography or high-performance liquid chromatography to ensure complete conversion to Pyrilamine N-oxide.
The molecular structure of Pyrilamine N-oxide features a pyridine ring with an amine oxide functional group. Its chemical formula is .
The key structural data includes:
Pyrilamine N-oxide can participate in various chemical reactions, primarily due to its amine oxide functionality. Some notable reactions include:
The reactivity of Pyrilamine N-oxide is influenced by its electronic structure, which allows it to engage in hydrogen bonding and other intermolecular interactions critical for cocrystal formation.
Pyrilamine N-oxide exhibits antihistaminic properties similar to its parent compound, pyrilamine. Its mechanism of action involves:
Studies have shown that Pyrilamine N-oxide retains significant biological activity, contributing to its effectiveness in therapeutic applications.
Relevant analyses indicate that Pyrilamine N-oxide maintains its structural integrity across various environmental conditions, making it suitable for pharmaceutical applications.
Pyrilamine N-oxide has several applications in scientific research and pharmaceutical development:
Pyrilamine N-oxide represents a biologically significant metabolite of the first-generation antihistamine pyrilamine (mepyramine), formed through enzymatic N-oxidation. This oxygenated derivative exhibits distinct chemical properties and metabolic behavior compared to its parent compound. Its identification and characterization provide insights into the biotransformation pathways of pyridine-containing pharmaceuticals and the role of N-oxidation in drug metabolism. As a documented human metabolite, it holds relevance in pharmacokinetic studies and analytical chemistry, though its intrinsic pharmacological activity remains less defined than the parent molecule [4] [8].
Systematic nomenclature defines Pyrilamine N-oxide as 1-(4-Methoxybenzyl)-2-(dimethylamino)-N-(oxidopyridin-1-ium-2-yl)ethan-1-amine, reflecting its quaternary ammonium oxide structure. The molecular formula is C₁₇H₂₃N₃O₂, with a molecular weight of 301.38 g/mol. This structure arises from the oxidation of the tertiary nitrogen atom within pyrilamine's pyridine ring, converting it into a polar N-oxide functionality [1] [4] [7].
The chemical structure retains the core elements of pyrilamine: a 4-methoxybenzyl group linked via an ethylenediamine chain to a 2-aminopyridine moiety. The key structural modification occurs specifically at the pyridinyl nitrogen, forming the N-oxide (N→O) group. This modification significantly enhances the molecule's water solubility and polar surface area compared to the parent pyrilamine due to the formation of a zwitterionic structure and the introduction of a strong dipole moment [5] [10].
Table 1: Nomenclature and Identifiers of Pyrilamine N-Oxide
Nomenclature Type | Identifier |
---|---|
Systematic IUPAC Name | 1-(4-Methoxybenzyl)-2-(dimethylamino)-N-(oxidopyridin-1-ium-2-yl)ethan-1-amine |
Synonyms | Mepyramine N-Oxide; Pyrilamine N-Oxide; 2-((4-Methoxybenzyl)(pyridin-2-yl)amino)-N,N-dimethylethanamine Oxide |
CAS Registry Number | 98982-99-1 |
Molecular Formula | C₁₇H₂₃N₃O₂ |
Molecular Weight | 301.38 g/mol |
Structural characteristics distinguish Pyrilamine N-oxide from its parent compound. The N-O bond length, typical of pyridine N-oxides, is approximately 1.34 Å, and the C-N-C bond angle around the oxidized nitrogen widens compared to pyridine. This oxidation renders the pyridine ring less basic (pKa of conjugate acid ~0.8) than its unoxidized counterpart. Spectroscopic identification relies on key features such as characteristic N-O stretching vibrations observable in infrared spectroscopy (typically 1150-1300 cm⁻¹) and distinctive chemical shifts in NMR spectroscopy, particularly the downfield shift of protons adjacent to the N-oxide group [5] [10].
The synthetic origin of pyridine N-oxides, including compounds like Pyrilamine N-oxide, traces back to Jakob Meisenheimer's pioneering work in 1926 using peroxybenzoic acid as an oxidant. This foundational chemistry provided the basis for generating heterocyclic N-oxides. Subsequent advancements focused on improving oxidation efficiency and safety, moving towards catalysts and stabilized peroxide complexes [5].
Significant patent activity surrounds N-oxide synthesis and application, reflecting their importance as synthetic intermediates and potential metabolites or active ingredients. Patent CN102249995A details a modern synthetic method utilizing a urea-hydrogen peroxide complex (UHP) as the oxidant for pyridine derivatives. This approach offers advantages in handling safety and reaction control compared to liquid peroxides. The process involves combining the pyridine substrate (e.g., pyrilamine), UHP, and often a catalyst or solvent like acetonitrile or ethyl acetate, typically at moderate temperatures (30-70°C). Workup procedures commonly involve quenching excess oxidant (e.g., with sodium sulfite), pH adjustment, and purification via extraction or crystallization [2].
A distinct patent (WO2007128694A1) exemplifies the therapeutic exploration of structurally complex pyridinyl N-oxides. It claims N-oxides of pyridylmethylpiperazine and piperidine derivatives for treating CNS disorders (e.g., anxiety, cognitive impairment, Parkinson's disease) and inflammatory conditions. While not claiming pyrilamine N-oxide specifically, this patent highlights the pharmaceutical interest in the N-oxide functional group as part of bioactive molecules. It discloses synthesis using oxidants like m-chloroperbenzoic acid (mCPBA) or hydrogen peroxide, followed by purification techniques such as chromatography or recrystallization [3].
Table 2: Key Patents Related to Pyridine N-Oxide Chemistry Including Pyrilamine N-Oxide Relevance
Patent Number | Primary Focus | Key Innovation/Relevance to Pyrilamine N-Oxide | Oxidation Method |
---|---|---|---|
CN102249995A | Pyridine N-Oxide Synthesis | Urea-Hydrogen Peroxide (UHP) complex for safer, efficient oxidation of pyridines | UHP complex in solvent (e.g., acetonitrile, ethyl acetate), 30-70°C |
WO2007128694A1 | Therapeutic N-Oxides | N-oxides of pyridylmethylpiperazine/piperidine derivatives for CNS disorders | mCPBA or H₂O₂ in solvents like dichloromethane or methanol |
General Methods (Historical Context) | Pyridine N-Oxidation | Development of peracid oxidation (Meisenheimer) & catalytic methods (e.g., CH₃ReO₃ with Na percarbonate) | Peracids (e.g., peracetic, mCPBA), Na perborate, CH₃ReO₃/Na percarbonate |
The broader patent landscape for N-oxides, analyzed through Patent Landscape Analysis (PLA), reveals a steady increase in filings related to synthesis and applications, particularly in pharmaceuticals and agrochemicals. This trend underscores the strategic value of N-oxide technology. Key jurisdictions like the US, Europe, and China show high activity. PLA studies demonstrate how this analysis helps identify technology trends and informs R&D funding by highlighting active innovation areas and potential freedom-to-operate spaces, such as the utilization of discontinued patents [6] [9].
Pyrilamine N-oxide is primarily recognized as a significant Phase I metabolite of pyrilamine (mepyramine), a first-generation H₁ antihistamine. Its formation occurs predominantly in the liver microsomes catalyzed by the flavin-containing monooxygenase (FMO) system, particularly FMO3. This enzymatic pathway involves the insertion of oxygen onto the electron-deficient nitrogen atom of the pyridine ring, resulting in the formation of the polar N-oxide derivative [7] [8].
The biotransformation process represents a detoxification pathway. N-oxidation converts the lipophilic parent drug, pyrilamine, into a significantly more hydrophilic metabolite. This metabolic shift directly impacts its pharmacokinetic behavior: Pyrilamine N-oxide exhibits markedly reduced membrane permeability and enhanced renal excretion compared to pyrilamine. Consequently, N-oxidation generally shortens the functional half-life of the active parent compound within the body and limits its potential to cross the blood-brain barrier in significant amounts, thereby likely contributing to the reduced central nervous system (CNS) effects associated with metabolites versus the parent drug [7] [8].
Analytical detection of Pyrilamine N-oxide in biological matrices (e.g., plasma, urine) is crucial for understanding pyrilamine's metabolic fate in humans and animals. Techniques like liquid chromatography-mass spectrometry (LC-MS) are essential tools. Identification relies on the molecular weight signature (m/z 302 for [M+H]⁺, compared to pyrilamine's m/z 286) and characteristic fragmentation patterns in tandem MS. The presence of the N-oxide group often leads to specific neutral losses (e.g., loss of oxygen or water) in the mass spectrometer [4] [10].
Table 3: Comparative Properties of Pyrilamine and its N-Oxide Metabolite
Property | Pyrilamine (Mepyramine) | Pyrilamine N-Oxide | Biological Consequence |
---|---|---|---|
Chemical Structure | Tertiary amine (pyridine) | Pyridine N-oxide | Increased polarity and water solubility |
Major Formation Route | Parent Drug | Hepatic Metabolism (FMO) | Dependent on enzyme activity |
Lipophilicity | Higher (Log P ~) | Significantly Lower | Reduced tissue penetration, reduced BBB crossing |
Pharmacological Activity | Potent H₁ antagonist (Ki ~2-4 nM) | Substantially Weaker/Inactive H₁ binding | Termination of primary antihistaminic effect |
Primary Elimination Route | Hepatic metabolism (CYP, FMO), Renal (minor) | Predominantly Renal Excretion | Faster clearance from body |
While pyrilamine is a potent histamine H₁ receptor antagonist (Ki ~2-4 nM), Pyrilamine N-oxide exhibits dramatically reduced affinity for the H₁ receptor. Studies indicate no significant antihistaminic activity for the N-oxide metabolite at therapeutic concentrations. This confirms that N-oxidation serves primarily as a deactivation pathway for pyrilamine, facilitating its elimination from the body. The metabolic ratio (Pyrilamine N-oxide / Pyrilamine) in urine can serve as a potential phenotypic probe for FMO3 activity in individuals, although its utility is less established than probes for CYP enzymes [7] [8] [10].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1